

An In-depth Technical Guide to Ethyl 2-(3-bromophenyl)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl 2-(3-bromophenyl)-2oxoacetate

Cat. No.:

B1313840

Get Quote

CAS Number: 62123-80-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Ethyl 2-(3-bromophenyl)-2-oxoacetate**, a versatile building block in organic synthesis. The document details its physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols and spectroscopic data are presented to assist researchers in its practical application.

Introduction

Ethyl 2-(3-bromophenyl)-2-oxoacetate, also known as Ethyl 3-bromobenzoylformate, is an organic compound featuring an α -keto ester functional group and a brominated phenyl ring.[1] [2] This unique combination of reactive sites—the electrophilic ketone and ester carbonyls, and the bromine atom which can participate in various cross-coupling and substitution reactions—makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1] Its structural motifs are of significant interest in the fields of medicinal chemistry and agrochemicals, where it serves as a precursor to a wide range of biologically active molecules. [1]



Physicochemical Properties

The key physical and chemical properties of **Ethyl 2-(3-bromophenyl)-2-oxoacetate** are summarized in the table below. This data is essential for its proper handling, storage, and application in experimental setups.

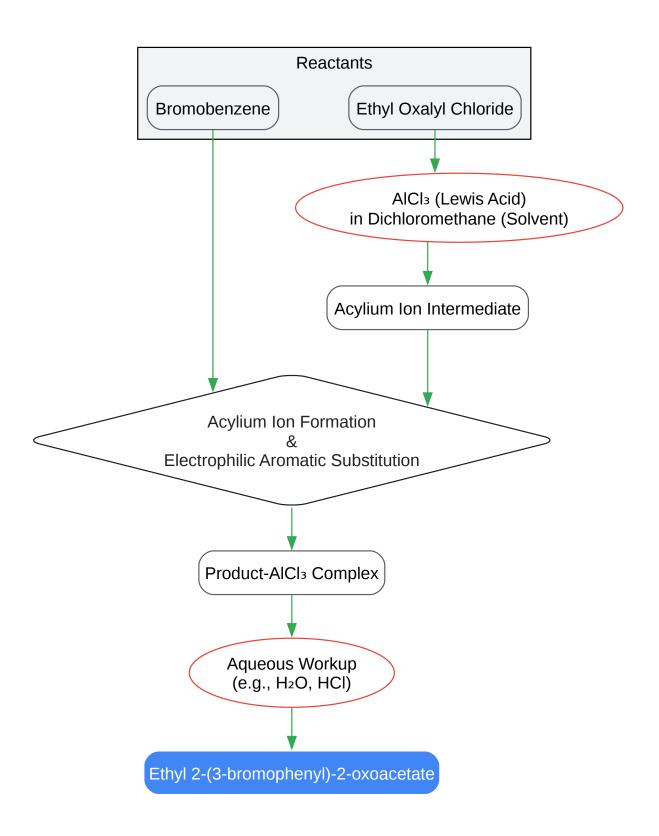
Property	Value	Reference(s)
CAS Number	62123-80-2	[1][3][4]
Molecular Formula	C10H9BrO3	[1][3]
Molecular Weight	257.08 g/mol	[3][4]
IUPAC Name	ethyl 2-(3-bromophenyl)-2- oxoacetate	-
Synonyms	ETHYL 3-BROMOBENZOYL FORMATE, 3-Bromo-oxo- benzeneacetic acid ethyl ester	[2][5][6]
Appearance	Not specified; related compounds are often colorless to yellow liquids.	[7]
Storage Conditions	Sealed in a dry environment, recommended storage at 2-8°C.	[3]
Solubility	Expected to be soluble in common organic solvents.	[1]

Synthesis and Experimental Protocols

The primary method for synthesizing aryl α -keto esters like **Ethyl 2-(3-bromophenyl)-2-oxoacetate** is through the Friedel-Crafts acylation of an aromatic ring.[2] This involves the reaction of an arene (in this case, bromobenzene) with an acylating agent derived from oxalic acid, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8]



Proposed Synthesis Workflow: Friedel-Crafts Acylation



Click to download full resolution via product page



Caption: Proposed workflow for the synthesis of **Ethyl 2-(3-bromophenyl)-2-oxoacetate**.

Detailed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[5][8] Researchers should perform small-scale trials to optimize conditions.

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to anhydrous dichloromethane (DCM). Cool the suspension to 0°C in an ice bath.
- Addition of Acylating Agent: Slowly add ethyl oxalyl chloride (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir for 15-20 minutes at 0°C to facilitate the formation of the acylium ion.
- Addition of Arene: Add bromobenzene (1.0 equivalent) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
- Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the resulting crude product by vacuum distillation or column chromatography on silica gel to yield pure **Ethyl 2-(3-bromophenyl)-2-oxoacetate**.

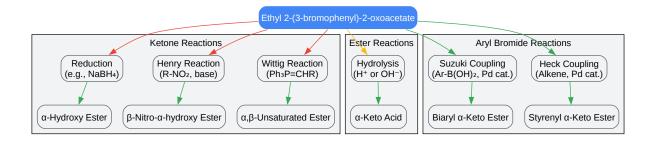


Chemical Reactivity and Applications

The reactivity of **Ethyl 2-(3-bromophenyl)-2-oxoacetate** is dominated by its three key functional groups: the ketone, the ester, and the aryl bromide. This trifunctional nature makes it a highly versatile synthetic intermediate.

- α-Keto Group: The ketone is highly electrophilic and susceptible to nucleophilic attack. It can
 undergo a variety of reactions including reductions to form α-hydroxy esters, Wittig-type
 olefination, and Henry reactions with nitroalkanes to form β-nitro-α-hydroxy esters.[1]
- Ester Group: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-bromophenyl)-2-oxoacetic acid. It can also undergo transesterification or be converted to an amide.
- Aryl Bromide: The bromine atom on the phenyl ring is a key site for modification. It readily
 participates in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and
 Sonogashira couplings, allowing for the introduction of diverse substituents at the 3-position
 of the phenyl ring.

Reactivity Pathways



Click to download full resolution via product page

Caption: Key reactivity pathways for **Ethyl 2-(3-bromophenyl)-2-oxoacetate**.



Application in Drug Discovery

The α -keto ester moiety is a known pharmacophore and a precursor to many biologically active molecules, including α -hydroxy acids and α -amino acids. The ability to modify the 3-position of the phenyl ring via cross-coupling allows for the creation of large libraries of compounds for screening in drug discovery programs. For instance, coupling with various boronic acids (Suzuki reaction) can generate a diverse set of biaryl compounds, which are common scaffolds in pharmaceuticals.

Spectroscopic Data

While specific experimental spectra for the 3-bromo isomer are not readily available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of its structure and comparison with similar compounds.

¹ H NMR (Predicted)	δ (ppm)	Multiplicity	Integration	Assignment
Protons	~8.1	t	1H	H-2 (Aryl)
~7.9	d	1H	H-6 (Aryl)	_
~7.7	d	1H	H-4 (Aryl)	_
~7.4	t	1H	H-5 (Aryl)	_
4.46	q	2H	-O-CH₂-CH₃	_
1.43	t	3H	-O-CH2-CH3	



¹³ C NMR (Predicted)	δ (ppm)	Assignment
Carbons	~185	C=O (Ketone)
~163	C=O (Ester)	
~137	C-4 (Aryl)	_
~134	C-1 (Aryl)	_
~132	C-6 (Aryl)	_
~130	C-5 (Aryl)	_
~128	C-2 (Aryl)	_
~123	C-3 (Aryl, C-Br)	_
~63	-O-CH₂-CH₃	_
~14	-O-CH₂-CH₃	_

Note: Predicted shifts are based on additive rules and data from structurally related compounds such as Ethyl 2-oxo-2-phenylacetate and its chloro- and bromo-substituted analogues.[9] Actual experimental values may vary.

Conclusion

Ethyl 2-(3-bromophenyl)-2-oxoacetate is a valuable and versatile chemical intermediate. Its multiple reactive sites provide a platform for a wide array of chemical transformations, making it a powerful tool for synthetic chemists. Its utility in building complex molecular frameworks ensures its continued importance in the development of novel pharmaceuticals and other functional organic materials. This guide provides the foundational technical information required for its effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Further developments of β , γ -unsaturated α -ketoesters as versatile synthons in asymmetric catalysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. mcat-review.org [mcat-review.org]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(3-bromophenyl)-2-oxoacetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1313840#ethyl-2-3-bromophenyl-2-oxoacetate-cas-number-62123-80-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com